1-Benzyl-3,5-dimethylpiperidin-4-one
CAS No.: 836-21-5
Cat. No.: VC2090683
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 836-21-5 |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 1-benzyl-3,5-dimethylpiperidin-4-one |
| Standard InChI | InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
| Standard InChI Key | KUUYMZATYJQLLZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(C1=O)C)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC(C1=O)C)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-Benzyl-3,5-dimethylpiperidin-4-one belongs to the class of piperidinones, featuring a six-membered heterocyclic ring with one nitrogen atom. The compound's structure is characterized by a piperidine ring with two methyl groups at the 3 and 5 positions and a benzyl group attached to the nitrogen atom. The presence of a ketone group at the 4-position imparts specific reactivity patterns that are valuable in chemical synthesis. The combination of these structural elements creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential utility in drug development and as a synthetic intermediate.
Physical and Chemical Properties
The physical and chemical properties of 1-Benzyl-3,5-dimethylpiperidin-4-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 836-21-5 |
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 1-benzyl-3,5-dimethylpiperidin-4-one |
| Standard InChI | InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
| Standard InChIKey | KUUYMZATYJQLLZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(C1=O)C)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC(C1=O)C)CC2=CC=CC=C2 |
| PubChem Compound ID | 22278920 |
The compound exists as a solid at room temperature with specific physical properties that influence its handling and application in laboratory settings. Due to the presence of the ketone group, 1-Benzyl-3,5-dimethylpiperidin-4-one can participate in a variety of chemical reactions typical of ketones, including nucleophilic additions, reductions, and condensations. The tertiary amine functionality also contributes to its chemical behavior, allowing for quaternization reactions and coordination with Lewis acids.
Synthesis Methods
The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one can be approached through several routes, each with distinct advantages and limitations. Understanding these synthetic pathways is crucial for researchers aiming to produce this compound efficiently and with high purity.
Reductive Amination Approach
One common method for synthesizing 1-Benzyl-3,5-dimethylpiperidin-4-one involves reductive amination reactions. This approach typically begins with appropriate precursors containing the necessary carbon framework and functional groups. The reaction sequence involves the formation of intermediates that are subsequently converted to the target compound through carefully controlled reaction conditions. The reductive amination approach offers advantages in terms of selectivity and yield when properly optimized.
Mannich Reaction Pathway
Another significant synthetic route utilizes the Mannich reaction, which is particularly useful for forming carbon-carbon bonds adjacent to nitrogen atoms. In this approach, formaldehyde, a secondary amine, and an enolizable ketone react to form β-aminoketones. When applied to the synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one, this method can provide efficient access to the desired product through careful selection of starting materials and reaction conditions. The versatility of the Mannich reaction makes it a valuable tool in accessing structurally complex nitrogen-containing compounds like 1-Benzyl-3,5-dimethylpiperidin-4-one.
Quaternary Ammonium Salt Reduction
Drawing insights from related compounds, another potential synthesis route could involve the formation of a quaternary ammonium salt followed by selective reduction. While the patent information specifically discusses the synthesis of N-benzyl-3-piperidinol rather than our target compound, the approach of forming quaternary ammonium salts followed by catalytic reduction under moderate hydrogen pressure might be adaptable to the synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one with appropriate modifications. This method could potentially offer advantages in terms of operational safety and cost-effectiveness when compared to alternative approaches .
Characterization Techniques
Accurate characterization of 1-Benzyl-3,5-dimethylpiperidin-4-one is essential for confirming its identity, assessing its purity, and understanding its structural features. Several analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable information about the molecular structure of 1-Benzyl-3,5-dimethylpiperidin-4-one. The 1H-NMR spectrum would reveal characteristic signals for the benzyl protons, the methyl groups at positions 3 and 5, and the various protons on the piperidine ring. The 13C-NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbons, and the aromatic carbons of the benzyl group. These spectral data are crucial for confirming the successful synthesis and structural integrity of the compound.
Mass Spectrometry
Mass spectrometry (MS) is another essential technique for characterizing 1-Benzyl-3,5-dimethylpiperidin-4-one. This method provides information about the molecular weight and fragmentation pattern of the compound, which can help confirm its identity and assess its purity. Electrospray ionization (ESI) and electron impact (EI) are common ionization techniques used in the mass spectrometric analysis of such compounds. The fragmentation pattern observed in the mass spectrum can also provide insights into the structural features of the molecule.
High-Performance Liquid Chromatography
Applications and Research Areas
The structural features and reactivity profile of 1-Benzyl-3,5-dimethylpiperidin-4-one make it relevant in various research contexts. Understanding its potential applications helps researchers recognize its value in different scientific domains.
Pharmaceutical Intermediates
One of the primary applications of 1-Benzyl-3,5-dimethylpiperidin-4-one is as an intermediate in pharmaceutical synthesis. The compound's structure, featuring a piperidine ring with specific substitution patterns, makes it a valuable building block for the construction of more complex pharmaceutical compounds. The piperidine ring is a common structural motif in many bioactive molecules, including various drugs targeting the central nervous system. By serving as a precursor or intermediate, 1-Benzyl-3,5-dimethylpiperidin-4-one contributes to the development of potential therapeutic agents.
Chemical Research Tools
In addition to its role in pharmaceutical synthesis, 1-Benzyl-3,5-dimethylpiperidin-4-one serves as a useful tool in chemical research. Its well-defined structure and reactivity make it suitable for studying various chemical reactions and mechanisms. Researchers can use this compound to investigate reaction pathways, stereoselectivity, and catalytic processes. The presence of multiple functional groups (ketone, tertiary amine, benzyl) provides opportunities for selective transformations and the development of new synthetic methodologies.
Structure-Activity Relationship Studies
1-Benzyl-3,5-dimethylpiperidin-4-one may also be utilized in structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the biological activity of the resulting derivatives, researchers can gain insights into how specific structural features influence biological interactions. This information is valuable for the rational design of bioactive compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.
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